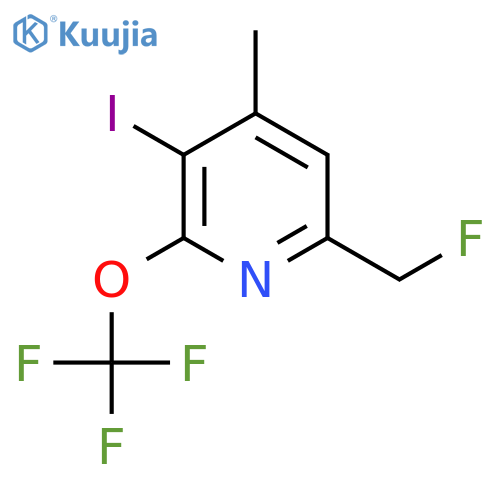Cas no 1804834-10-3 (6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridine)

1804834-10-3 structure
商品名:6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridine
CAS番号:1804834-10-3
MF:C8H6F4INO
メガワット:335.037428379059
CID:4834408
6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H6F4INO/c1-4-2-5(3-9)14-7(6(4)13)15-8(10,11)12/h2H,3H2,1H3
- InChIKey: VWAOASFIEOEIIO-UHFFFAOYSA-N
- ほほえんだ: IC1=C(N=C(CF)C=C1C)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 213
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 3.6
6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029092864-1g |
6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridine |
1804834-10-3 | 97% | 1g |
$1,460.20 | 2022-04-01 |
6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridine 関連文献
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
1804834-10-3 (6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridine) 関連製品
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
